molecular formula C20H21FN2O5S B2658759 diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-45-4

diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2658759
CAS No.: 864926-45-4
M. Wt: 420.46
InChI Key: YDCSGFMCZVBBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative featuring a diethyl ester backbone and a 4-fluorobenzamido substituent at the 2-position. Its synthesis typically involves condensation reactions between amino-thienopyridine precursors and acylating agents, as seen in structurally related compounds .

Properties

IUPAC Name

diethyl 2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c1-3-27-19(25)16-14-9-10-23(20(26)28-4-2)11-15(14)29-18(16)22-17(24)12-5-7-13(21)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCSGFMCZVBBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thienopyridine Core: : This step involves the cyclization of appropriate precursors to form the thienopyridine ring system. For example, starting from a substituted pyridine and a thiophene derivative, cyclization can be achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.

  • Introduction of the Fluorobenzamido Group: : The thienopyridine intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the fluorobenzamido derivative.

  • Esterification: : The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid to yield the diethyl ester product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thienopyridine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can target the carbonyl groups in the ester functionalities. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.

  • Substitution: : The fluorobenzamido group can participate in nucleophilic substitution reactions. For instance, the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting cardiovascular diseases and cancer.

  • Biological Studies: : The compound is used in biochemical assays to study enzyme interactions and receptor binding.

  • Industrial Applications: : It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzamido group enhances binding affinity through hydrogen bonding and hydrophobic interactions. The thienopyridine core can interact with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The thienopyridine core is conserved across analogs, but substitutions at the 2-position (amide or Schiff base groups) and ester groups (methyl, ethyl, or tert-butyl) modulate physicochemical and biological properties.

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent at 2-Position Ester Groups Key References
Target Compound 4-Fluorobenzamido Diethyl
Diethyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 3-Nitrobenzamido Diethyl
Diethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3g) 3,4,5-Trimethoxyphenylamino Diethyl
6-tert-Butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Schiff base (2-hydroxy-3-methoxybenzylidene) tert-Butyl, Ethyl
Dimethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3c) 3,4,5-Trimethoxyphenylamino Dimethyl

Key Observations :

  • Ester Groups : Diethyl esters (target compound) may increase lipophilicity compared to dimethyl analogs (e.g., 3c), influencing membrane permeability and bioavailability .

Yield Trends :

  • Diethyl esters (e.g., 3g) show moderate yields (63%), comparable to tert-butyl/ethyl derivatives (66% in ) .
  • Schiff base analogs (e.g., 2a) are synthesized in yields influenced by steric hindrance from substituents .

Physicochemical Properties

Table 2: Thermal and Spectroscopic Data
Compound Name Melting Point (°C) 1H-NMR Shifts (δ, ppm) Key Techniques
Target Compound Not Reported Expected aromatic H: ~7.8-8.2 FTIR, NMR, MS
Diethyl 2-(3-nitrobenzamido)-... Not Reported Nitro group H: ~8.5-8.7 NMR, MS
3g (Diethyl trimethoxyphenylamino) 67–69 Trimethoxy H: ~6.68 (s, 2H) 1H/13C NMR, ESI-MS
3c (Dimethyl trimethoxyphenylamino) 140–141 Trimethoxy H: ~6.68 (s, 2H) 1H/13C NMR, ESI-MS

Notes:

  • The 4-fluorobenzamido group in the target compound would exhibit distinct NMR signals for the fluorine atom (e.g., 19F NMR) and aromatic protons, differentiating it from nitro or methoxy analogs .
  • Higher melting points in dimethyl esters (e.g., 3c) suggest greater crystallinity compared to diethyl derivatives .
Antitubulin and Enzyme Inhibition
  • Trimethoxyphenylamino Analogs (3g, 3c): Exhibit antitubulin activity due to structural mimicry of colchicine-binding sites. The trimethoxy group enhances binding to β-tubulin .
  • Schiff Base Derivatives : Demonstrated antioxidant activity (e.g., TBHPC ligand in ) with IC50 values for AChE inhibition (7.13 µM) .
  • Target Compound : While direct data is unavailable, the 4-fluorobenzamido group may enhance metabolic stability and selectivity for kinase or protease targets, as seen in fluorinated drug candidates .
Antioxidant Potential

Schiff base ligands (e.g., TBHPC) show moderate antioxidant activity, but metal chelates (Fe(II), Ni(II)) exhibit enhanced enzyme inhibition, suggesting the target compound’s amide group may offer different interaction profiles .

Biological Activity

Diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications as reported in various studies.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-c]pyridine core with two carboxylate groups and a fluorobenzamide substituent. Its molecular formula is C17H16FNO4SC_{17}H_{16}FNO_4S, and it has a molecular weight of approximately 357.37 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds similar to diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine derivatives exhibit various mechanisms of action:

  • Inhibition of Kinases : These compounds have been shown to inhibit kinases involved in cell signaling pathways, particularly those associated with cancer progression and inflammation. For example, they may inhibit IKB kinase (IKK-B), which plays a critical role in the NF-kB signaling pathway linked to inflammatory diseases and cancer .
  • Anti-tumor Activity : Studies have reported that thieno[2,3-c]pyridine derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases such as EGFR and HER-2 .

Anticancer Properties

The anticancer potential of this compound has been highlighted in multiple studies:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values varied depending on the cell type but generally indicated potent activity .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was attributed to its interference with the cell cycle and promotion of pro-apoptotic factors .

Anti-inflammatory Effects

The compound has also shown promise in treating inflammatory diseases:

  • Inhibition of Cytokine Production : It has been observed to reduce the production of pro-inflammatory cytokines in cellular models . This suggests potential applications in autoimmune disorders where cytokine dysregulation is prevalent.

Case Studies

A notable case study involved the use of this compound in animal models:

  • Animal Model Research : In murine models of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage. Histological analysis showed decreased infiltration of inflammatory cells compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Kinase InhibitionInhibits IKK-B and EGFR
CytotoxicityIC50 values indicate potent activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.